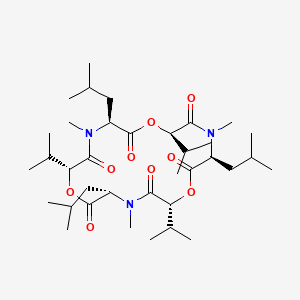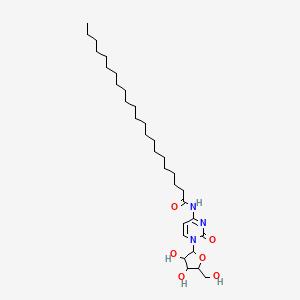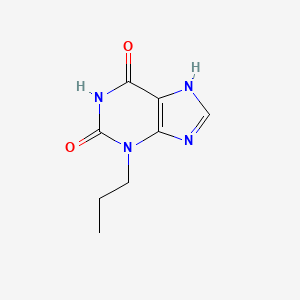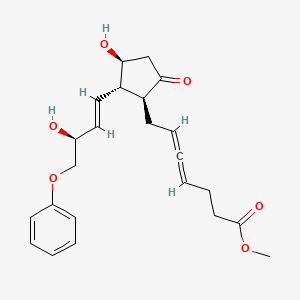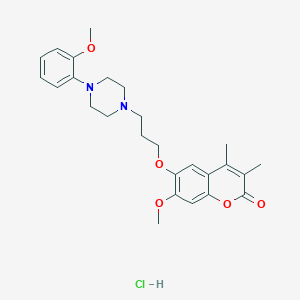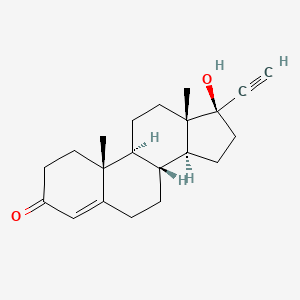
Ethisterone
Overview
Description
Ethisterone, also known as 17α-ethynyltestosterone, is a synthetic progestogen and androgen. It was first introduced for medical use in Germany in 1939 and in the United States in 1945. This compound was the second progestogen to be marketed and was the first orally active progestogen . It was primarily used in the treatment of gynecological disorders such as irregular menstruation, amenorrhea, and premenstrual syndrome .
Scientific Research Applications
Ethisterone has been extensively studied for its applications in various fields:
Chemistry: this compound is used as an intermediate in the synthesis of other steroids and pharmaceutical compounds.
Biology: It is used in research to study hormone receptor interactions and the effects of progestogens on biological systems.
Medicine: this compound was historically used to treat gynecological disorders. It is also studied for its potential use in hormone replacement therapy and contraceptives.
Industry: this compound is used in the production of other steroidal compounds and as a reference standard in analytical chemistry
Mechanism of Action
Ethisterone exerts its effects by binding to the progesterone receptor, mimicking the action of natural progesterone. This binding leads to changes in gene expression and cellular function. This compound also has weak androgenic activity, which can contribute to its effects. The molecular targets and pathways involved include the progesterone receptor and androgen receptor pathways .
Similar Compounds:
Northis compound: Another synthetic progestogen with similar uses but higher potency.
Medroxyprogesterone acetate: A more potent progestogen used in contraceptives and hormone replacement therapy.
Levonorgestrel: A synthetic progestogen with higher efficacy in contraceptive applications.
Uniqueness of this compound: this compound was the first orally active progestogen, making it a significant milestone in the development of synthetic hormones. Its unique structure, with an ethynyl group at the 17α position, distinguishes it from other progestogens .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethisterone is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has some androgenic and anabolic activity and no other important hormonal activity .
Cellular Effects
The effects of this compound on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . This compound also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .
Molecular Mechanism
On a molecular level, progestins like this compound exert their effects on target cells via binding to progesterone receptors that result in downstream changes to target genes . Target cells are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system .
Temporal Effects in Laboratory Settings
It is known that this compound has weak progestogenic activity and weak androgenic activity .
Dosage Effects in Animal Models
Animal models played a critical role in the discovery and development of insulin therapy in diabetic patients .
Metabolic Pathways
This compound is involved in steroid hormone biosynthesis
Transport and Distribution
This compound has relatively high affinity for sex hormone-binding globulin .
Subcellular Localization
It is known that this compound is a progestin and hence is an agonist of the progesterone receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethisterone typically involves the following steps:
Etherification Reaction: 4-androstenedione and triethyl orthoformate are used as reaction raw materials. Triethylamine is added to adjust the pH value of the reaction materials, and the resulting product is filtered to obtain etherate I.
Dehydration and Ethynylation: The etherate I is dehydrated using methylbenzene, potassium hydroxide, and isobutanol. Tetrahydrofuran is added, and acetylene gas is introduced until it is no longer absorbed. The dissolved etherate I is then added to the mixture, and acetylene gas is introduced for the reaction. Sulfuric acid is added until the pH value reaches 1-2.
Distillation and Refinement: The material is distilled and concentrated, washed to neutrality, and dried to obtain crude this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yield and efficiency. The reaction conditions are moderate, and the process is designed to be simple and convenient with fewer reaction steps .
Chemical Reactions Analysis
Types of Reactions: Ethisterone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction can produce alcohols and other reduced derivatives.
Substitution: Substitution reactions can yield halogenated or nucleophile-substituted products.
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNXZKVNWQUJIB-CEGNMAFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023016 | |
| Record name | Ethisterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
434-03-7 | |
| Record name | Ethisterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=434-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethisterone [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethisterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethisterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHISTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P201BVY1MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ethisterone exert its progestational effects?
A1: this compound, like other progestogens, binds to and activates the progesterone receptor. [] This interaction triggers downstream signaling pathways, leading to various physiological effects, primarily on the female reproductive system. []
Q2: How does this compound compare to progesterone in terms of potency?
A2: When administered orally, this compound demonstrates lower progestational potency compared to injectable progesterone. Studies suggest that progesterone given orally is only one-third to one-fifth as effective as this compound, while this compound itself is approximately five times less potent than parenteral progesterone. []
Q3: Can this compound influence sodium and chloride excretion?
A3: Unlike progesterone, which has been shown to increase urinary sodium and chloride excretion in humans, this compound does not appear to exhibit this sodium-dissipating action. [] This difference in electrolyte metabolism may contribute to variations in their clinical efficacy for conditions like premenstrual syndrome. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H28O2, and its molecular weight is 312.45 g/mol.
Q5: Which spectroscopic techniques are helpful in characterizing this compound and its derivatives?
A5: Several spectroscopic techniques are valuable for characterizing this compound and its derivatives:
- NMR Spectroscopy: 1H and 13C NMR spectroscopy provide detailed structural information, particularly regarding the configuration of substituents around the C-17 position, which is crucial for distinguishing this compound isomers. []
- Mass Spectrometry (MS): MS is essential for determining molecular weight and identifying fragmentation patterns, aiding in structural elucidation and purity analysis. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines separation and identification capabilities, enabling the accurate quantification of this compound and related compounds in complex mixtures like pharmaceutical formulations. []
Q6: How does magnesium trisilicate affect the uptake of this compound?
A6: Magnesium trisilicate exhibits significant adsorption of this compound, surpassing other steroids like mestranol, northis compound, and ethinyl estradiol. [] The adsorption process follows the Langmuir isotherm model and is influenced by the steroid's polarity. [] This adsorption can impact the dissolution and bioavailability of this compound from formulations containing magnesium trisilicate. []
Q7: How does the structure of this compound relate to its progestational activity?
A7: this compound's progestational activity stems from its structural similarity to progesterone. The presence of the 17α-ethynyl group is crucial for oral activity. Modifications to the steroidal core structure can significantly influence its potency, selectivity, and pharmacological profile. [, ]
Q8: How does the addition of alkyl groups to the this compound structure affect its progestational activity?
A8: Studies exploring the addition of alkyl groups to the this compound core have identified derivatives with enhanced progestational activity. For instance, 6α:21-Dimethylthis compound (dimthis compound) demonstrates approximately twelve times the potency of this compound in the Clauberg test, highlighting the impact of structural modifications on biological activity. []
Q9: Are there formulation strategies to enhance the stability or bioavailability of this compound?
A9: While specific formulation strategies for this compound are not extensively discussed in the provided research, optimizing its delivery often involves using excipients to improve solubility, stability, and absorption. Research on similar steroid hormones suggests that strategies like particle size reduction, complexation with cyclodextrins, or incorporation into liposomes or nanoparticles could be investigated to enhance this compound's bioavailability.
Q10: What is known about the absorption and metabolism of this compound?
A10: this compound is absorbed orally, but its bioavailability is limited due to first-pass metabolism. It is extensively metabolized in the liver, with several metabolites identified, including 2-hydroxymethylthis compound, Δ1-2-hydroxymethylthis compound, and others. [] Further research is needed to fully elucidate the metabolic pathways and clearance mechanisms of this compound and its metabolites.
Q11: Has this compound shown efficacy in treating specific conditions?
A11: While this compound was historically used to treat various gynecological conditions, research suggests that its efficacy might be lower than newer progestogens.
- Menstrual Disorders: Early studies explored this compound for managing menstrual irregularities like menorrhagia and amenorrhea, though optimal dosages and long-term effects require further investigation. [, ]
- Premenstrual Tension: this compound has been investigated for premenstrual tension, but its efficacy appears lower compared to progesterone, potentially due to differences in their effects on electrolyte metabolism. [, ]
- Threatened Abortion: While historically used, the efficacy of this compound in preventing miscarriage remains inconclusive, with newer progestogens often preferred in clinical practice. [, ]
Q12: Are there safety concerns associated with this compound use?
A12: As with any medication, potential side effects and long-term risks are associated with this compound use.
- Masculinization: Although this compound exhibits weaker androgenic properties compared to testosterone, it can still induce masculinization in female fetuses when administered during pregnancy. [, ] Therefore, its use during pregnancy is generally avoided.
- Other Side Effects: this compound may cause gastrointestinal disturbances, fluid retention, and other side effects in some individuals. []
Q13: What analytical methods are used to quantify this compound in pharmaceutical formulations?
A14: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Selected Ion Monitoring (SIM) is a highly sensitive and specific technique for quantifying this compound in pharmaceutical formulations, even at nanogram levels. [] This method requires derivatization of the analyte (e.g., using DMES or methoxime DMES ether derivatives) to enhance its volatility and detectability. [] Internal standards, such as other steroids like this compound, are commonly used to improve accuracy and precision. []
Q14: How does the ethynyl group in this compound affect its interaction with the enzyme aromatase?
A16: The 17α-ethynyl group in this compound's structure confers its ability to act as a suicide inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. [] This inhibition occurs in a time- and concentration-dependent manner and requires the presence of the cofactor NADPH. []
Q15: Can this compound be used as a building block for synthesizing molecular rotors?
A17: Yes, this compound has been successfully employed as a building block for synthesizing molecular rotors. Researchers have incorporated this compound into complex structures with steroidal frameworks linked to rotatable units like 1,4-diethynylphenylene. [, ] These molecular rotors, characterized by single crystal X-ray diffraction, have potential applications in materials science and nanotechnology. [, ]
Q16: Does this compound exhibit any effects on aquatic organisms?
A16: While specific information on the ecotoxicological effects of this compound is limited in the provided research, it is crucial to consider the potential environmental impact of pharmaceuticals, particularly hormones. Given this compound's hormonal activity, it's essential to investigate its potential for endocrine disruption in aquatic organisms and implement appropriate waste management strategies to minimize its release into the environment.
Q17: What is the role of circular dichroism (CD) spectroscopy in studying this compound?
A19: CD spectroscopy has proven valuable in analyzing the binding interactions of this compound with proteins like human serum albumin (HSA). [] CD studies provide insights into the binding site, affinity, and potential conformational changes induced upon this compound binding. [] This information is crucial for understanding its pharmacokinetic properties, distribution, and potential interactions with other drugs or biomolecules.
Q18: How does this compound compare to other progestogens in terms of binding to androgen receptors?
A20: In a study comparing the relative binding affinity of various antiandrogenic agents to androgen receptors in hamster sebaceous glands, this compound demonstrated higher affinity compared to cyproterone acetate and spironolactone but lower affinity than 17α-propylmesterolone. [] This finding suggests that this compound might possess some degree of antiandrogenic activity, though its clinical significance requires further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



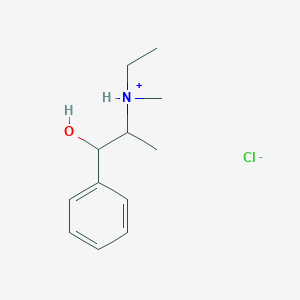
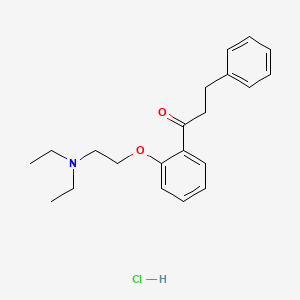

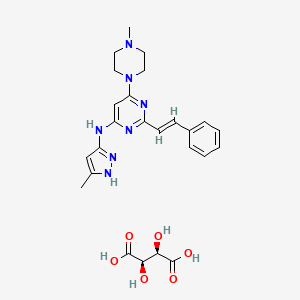
![(1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B1671336.png)
